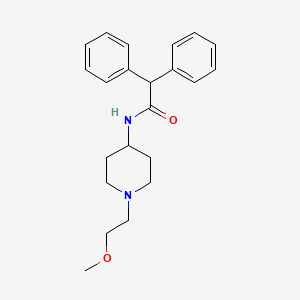

![molecular formula C20H17NO5S2 B2877323 Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate CAS No. 477858-89-2](/img/structure/B2877323.png)

Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

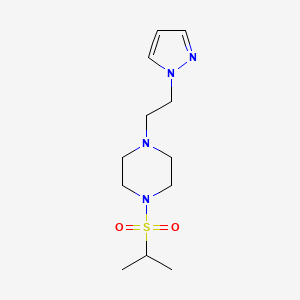

Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate is a useful research compound. Its molecular formula is C20H17NO5S2 and its molecular weight is 415.48. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

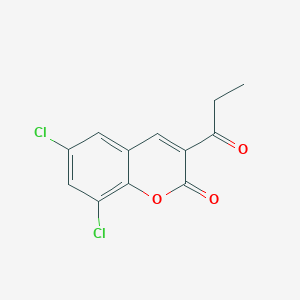

The compound Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate is involved in various chemical syntheses and structural analyses in the field of organic chemistry. For instance, it was found that related methyl sulfone compounds could cyclize in the presence of bases, leading to the formation of specific sulfonated anilides, indicative of its reactive nature and potential in synthesizing complex organic structures (Ukrainets et al., 2014). Additionally, the synthesis and study of related compounds by single-crystal X-ray diffraction methods provide insights into their molecular structures, which is crucial for understanding their chemical behavior and potential applications in materials science and molecular engineering (Ramazani et al., 2011).

Organic Synthesis and Methodology Development

Research has been conducted on the development of new synthetic methodologies using related sulfone compounds, showcasing their utility in organic synthesis. For example, the synthesis of poly(sulfonium cation) from methyl 4-phenylthiophenyl sulfoxide demonstrates the potential of sulfone derivatives in polymer science, offering novel routes to functional materials (Shouji et al., 1994). Such research highlights the versatility of these compounds in creating new materials with potential applications in various industries, including pharmaceuticals, electronics, and coatings.

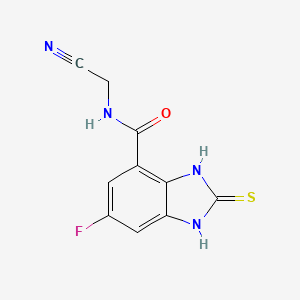

Antimicrobial Activity and Medicinal Chemistry

Compounds related to Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate have been explored for their antimicrobial properties. Studies on novel sulfonamide derivatives have shown interesting antimicrobial activity, suggesting the potential of these compounds in the development of new antimicrobial agents (Ghorab et al., 2017). This area of research is particularly relevant in the context of increasing antibiotic resistance, highlighting the importance of developing new classes of antimicrobial compounds.

Mechanism of Action

Target of Action

The primary target of Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate, also known as MSAB, is β-catenin , a key component of the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with cancer .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction promotes the ubiquitination and proteasomal degradation of β-catenin , thereby inhibiting the Wnt/β-catenin signaling pathway .

Biochemical Pathways

The inhibition of the Wnt/β-catenin signaling pathway by MSAB leads to the downregulation of Wnt/β-catenin target genes . These genes are involved in various cellular processes, including cell proliferation, differentiation, and survival . Therefore, the suppression of these genes can have significant downstream effects, particularly in Wnt-dependent cancer cells .

Result of Action

MSAB exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . In vitro studies have shown that MSAB selectively decreases the viability of Wnt-dependent cells, while showing little effect on Wnt-independent cells and normal human cells . In vivo studies have also demonstrated that MSAB can inhibit the growth of Wnt-dependent cancer cells in mouse xenograft models .

properties

IUPAC Name |

methyl 4-(4-methylphenyl)sulfonyl-3-(thiophene-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S2/c1-13-5-8-15(9-6-13)28(24,25)18-10-7-14(20(23)26-2)12-16(18)21-19(22)17-4-3-11-27-17/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVGNQRTNNEGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)

![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)